REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([C:17](O)=O)[CH2:12]1)=O)C1C=CC=CC=1.Cl[C:21]1[N:22]=[N:23][C:24]([NH:27][NH2:28])=[CH:25][CH:26]=1.Cl>C(Cl)Cl>[N:11]1([C:21]2[CH:26]=[CH:25][C:24]3[N:23]([C:17]([CH:13]4[CH2:14][CH2:15][CH2:16][NH:11][CH2:12]4)=[N:28][N:27]=3)[N:22]=2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)C(=O)O
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)NN
|
Name
|
|
Quantity
|
2.13 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed successively with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
stirred at 100° C. for 2 days
|
Duration
|
2 d
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
The resultant crude crystals were washed with ethanol
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux in piperidine (10 ml) for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (eluent: chloroform:methanol=97:3)
|
Type
|
STIRRING
|
Details
|
stirred under hydrogen atmosphere at room temperature for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The resultant filtrate was concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C=1C=CC=2N(N1)C(=NN2)C2CNCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |